Onjisaponin A
Overview
Description
Onjisaponin A is a natural product . It is a type of triterpenoid saponin , which are a class of natural compounds widely distributed in the plant kingdom. They are known for their various biological activities, including anti-inflammatory, immunomodulatory, antiviral, and anticancer effects .
Synthesis Analysis
The synthesis of Onjisaponin A is likely to involve the action of an enzyme called β-amyrin synthase, which catalyzes the cyclization of oxidosqualene to form β-amyrin, a common precursor of oleanane-type triterpene saponins . This enzyme plays a crucial role in the control of oleanane-type triterpene saponin biosynthesis .Scientific Research Applications
Neuroprotective Effects
Autophagy Induction and Neurodegenerative Disease Protein Degradation : Onjisaponin B, a closely related compound to Onjisaponin A, has been identified as an autophagy enhancer with potential neuroprotective effects. It enhances the clearance of mutant huntingtin and reduces the level and aggregation of α-synuclein, which are crucial in neurodegenerative diseases (Wu et al., 2015).
Alzheimer’s Disease : Onjisaponin B has been found to reduce β-amyloid production and improve cognitive impairments in Alzheimer’s disease models. It promotes the degradation of amyloid precursor protein, suggesting a potential therapeutic application for Alzheimer’s disease (Li et al., 2016).
Cognitive Impairment Prevention in Aging Models : Onjisaponin B has shown significant effectiveness in attenuating cognitive changes induced by D-galactose in aging rats. It improved antioxidant and anti-inflammatory capacity in the hippocampus, which is vital for cognitive function (Li et al., 2018).
Immune-Mediated and SIRT1 Pathways
- Cognitive Loss Prevention : Onjisaponin B was effective in preventing cognitive impairment in lipopolysaccharide-induced cognitive deficits in rats. It showed antioxidant, anti-inflammatory, and anti-apoptosis signaling, mediated via the SIRT1 pathway, highlighting its potential as a therapeutic candidate for cognitive deficits (Li et al., 2018).
Gastrointestinal Function
- Effects on Rats' Gastrointestinal Function : A comparative study on Polygala tenuifolia, which contains Onjisaponin B, showed that processing with licorice could reduce the inhibitory effects of raw Polygala tenuifolia on gastrointestinal function in rats. This study contributes to understanding the processing mechanism and clinical application of Polygala tenuifolia (Cui et al., 2021).
Depression Treatment
- Experimental Depression in Mice : Research on Onjisaponin B has demonstrated its potential to attenuate depression severity in mice models. It inhibits monoamine oxidase A activity and increases neurotransmitters in the brain, suggesting its potential application in treating depression (Li et al., 2021).
Parkinson’s Disease
- Neurodegeneration in Parkinson’s Disease : Onjisaponin B has shown efficacy in alleviating dopaminergic neurodegeneration in mouse models of Parkinson's disease. It acts through anti-oxidant and anti-inflammatory activities, mediated by the RhoA/ROCK2 signaling pathway (Peng et al., 2020).
Glutamate Release Inhibition
- Inhibition of Glutamate Release : Onjisaponin B was found to attenuate glutamate release in rat astrocytes subjected to oxygen and glucose deprivation. This inhibition occurs through the Ca2+/CaMKII and Cx43 pathways, suggesting a role in post-stroke depression management (Mao et al., 2021).
Safety And Hazards
Future Directions
Onjisaponin B has been shown to have potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by enhancing autophagy and accelerating the degradation of mutant proteins . This suggests that Onjisaponin A and other saponins from Radix Polygalae could be promising candidates for further drug discovery and development .
properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H120O39/c1-32-46(87)50(91)54(95)66(107-32)116-61-59(113-45(86)17-12-35-10-13-36(104-9)14-11-35)34(3)109-70(62(61)117-69-57(98)60(115-71-63(99)80(103,30-84)31-106-71)58(33(2)108-69)114-65-53(94)49(90)42(28-105-65)112-67-55(96)51(92)47(88)40(26-81)110-67)119-73(102)78-21-20-74(4,5)24-38(78)37-15-16-43-75(6)25-39(85)64(118-68-56(97)52(93)48(89)41(27-82)111-68)77(8,72(100)101)44(75)18-19-76(43,7)79(37,29-83)23-22-78/h10-15,17,32-34,38-44,46-71,81-85,87-99,103H,16,18-31H2,1-9H3,(H,100,101)/b17-12+/t32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48+,49-,50+,51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,75+,76+,77-,78-,79-,80+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQAXWOMIQHQI-FLQRPQLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H120O39 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Onjisaponin A |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.